

# 2,4-dicumylphenol chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2,4-bis(2-phenylpropan-2-yl)phenol

**Cat. No.:** B160554

[Get Quote](#)

An In-depth Technical Guide to 2,4-Dicumylphenol: Synthesis, Characterization, and Applications

## Introduction

2,4-Dicumylphenol is a sterically hindered phenolic compound of significant interest in the fine and specialty chemicals industries. Its unique molecular architecture, featuring two bulky cumyl ( $\alpha,\alpha$ -dimethylbenzyl) groups attached to the phenol ring, imparts a distinct set of properties that make it a valuable intermediate in the synthesis of advanced functional materials. Primarily, it serves as a critical building block for high-performance ultraviolet (UV) absorbers and as a potent antioxidant or polymerization inhibitor.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This guide provides a comprehensive technical overview intended for researchers, chemists, and material scientists. It moves beyond a simple recitation of properties to offer field-proven insights into its synthesis, purification, analytical characterization, and core mechanisms of action. The protocols and data presented herein are synthesized from established literature and patents to provide a self-validating framework for laboratory and developmental work.

## Molecular Identity and Physicochemical Properties

A thorough understanding of a molecule begins with its fundamental identity and physical characteristics. 2,4-Dicumylphenol is systematically named **2,4-bis(2-phenylpropan-2-yl)phenol**.[\[5\]](#) The two cumyl substituents at the ortho and para positions relative to the

hydroxyl group create significant steric hindrance, a feature that is central to its function as an antioxidant and stabilizer.

Chemical Structure and Identifiers:

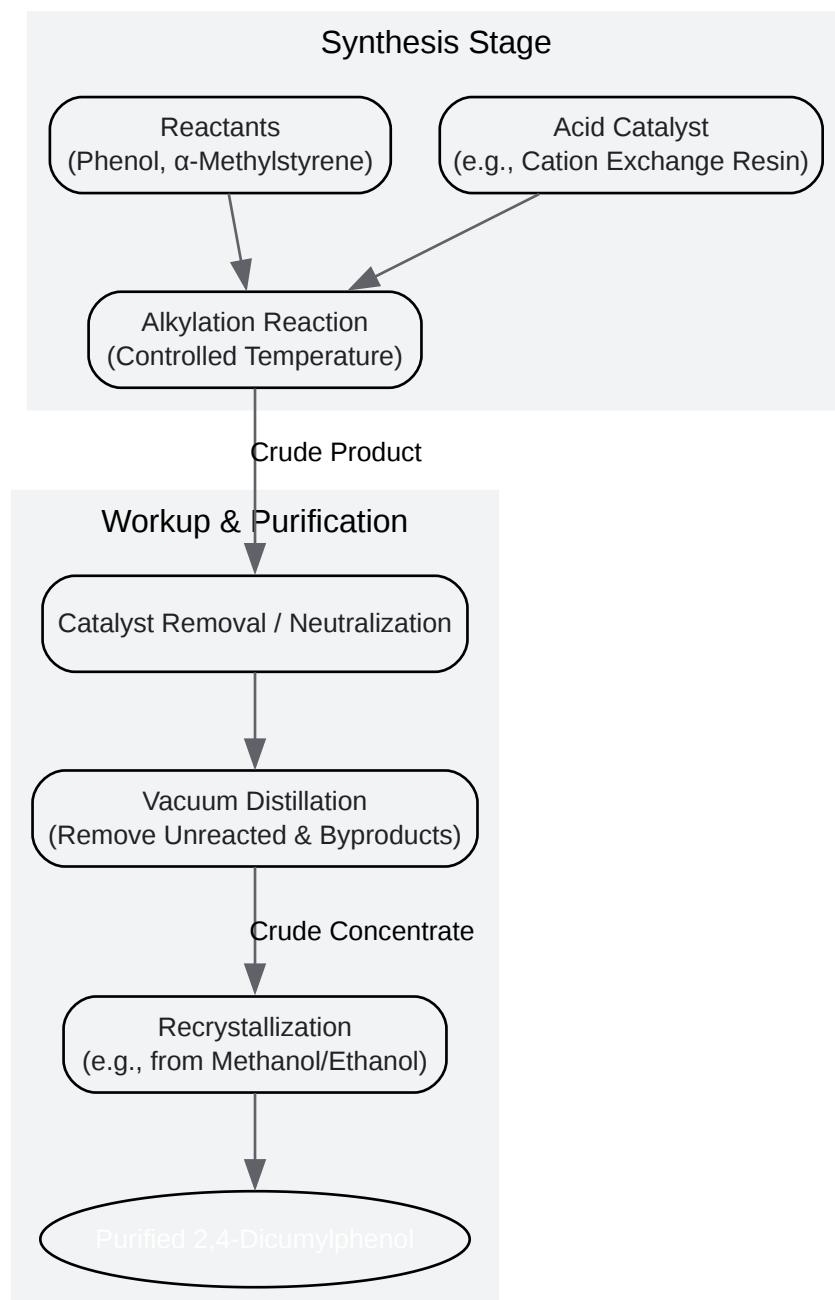
- IUPAC Name: **2,4-bis(2-phenylpropan-2-yl)phenol**[\[5\]](#)
- CAS Number: 2772-45-4[\[5\]](#)[\[6\]](#)
- Molecular Formula: C<sub>24</sub>H<sub>26</sub>O[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Canonical SMILES: CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=CC=C3[\[5\]](#)[\[6\]](#)
- InChIKey: FMUYQRFTLHAARI-UHFFFAOYSA-N[\[5\]](#)[\[6\]](#)

The key physicochemical properties of 2,4-dicumylphenol are summarized in the table below. These values are critical for designing synthesis, purification, and formulation processes.

| Property             | Value                                                              | Source(s)                                                   |
|----------------------|--------------------------------------------------------------------|-------------------------------------------------------------|
| Molecular Weight     | 330.46 g/mol                                                       | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Appearance           | Typically a solid at room temperature, can be handled as a liquid. | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Melting Point        | 63-67 °C                                                           | <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a> |
| Boiling Point        | 441.1 °C at 760 mmHg; 190-206 °C at reduced pressure.              | <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Density              | ~1.06 g/cm <sup>3</sup> at 20 °C                                   | <a href="#">[6]</a> <a href="#">[8]</a>                     |
| Flash Point          | ~205 °C                                                            | <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> |
| Vapor Pressure       | 2.15E-08 mmHg at 25 °C                                             | <a href="#">[8]</a> <a href="#">[9]</a>                     |
| LogP (Octanol/Water) | 6.85 - 7.2                                                         | <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[7]</a> |

## Synthesis and Purification

### Principle of Synthesis: Friedel-Crafts Alkylation


The industrial and laboratory synthesis of 2,4-dicumylphenol is predominantly achieved through the acid-catalyzed Friedel-Crafts alkylation of phenol with  $\alpha$ -methylstyrene.<sup>[2][10]</sup> The reaction proceeds via the protonation of the alkene ( $\alpha$ -methylstyrene) by an acid catalyst to form a stable tertiary carbocation (the cumyl cation). This electrophile then attacks the electron-rich phenol ring. The hydroxyl group is an ortho-, para-directing activator, leading to substitution primarily at the C2 and C4 positions.

The choice of catalyst is critical for achieving high selectivity for the 2,4-disubstituted product over the monosubstituted (4-cumylphenol) or trisubstituted (2,4,6-tricumylphenol) byproducts.<sup>[2][11]</sup> While strong mineral acids can be used, they often lead to poor selectivity and challenging workups.<sup>[2]</sup> Modern methods employ solid acid catalysts like cation exchange resins or complex catalysts, which improve selectivity and simplify catalyst removal.<sup>[2][10]</sup>

## Synthesis and Purification Workflow

The overall process from starting materials to the purified product involves several key stages, as illustrated in the following workflow diagram.

Fig. 1: General Workflow for 2,4-Dicumylphenol Synthesis

[Click to download full resolution via product page](#)

Caption: General Workflow for 2,4-Dicumylphenol Synthesis

## Detailed Laboratory Synthesis Protocol

This protocol is a representative procedure adapted from methodologies described in patent literature.[\[2\]](#)[\[10\]](#)

#### Materials:

- Phenol (molar ratio: 1)
- $\alpha$ -Methylstyrene (molar ratio: 2.0 - 2.2)
- Catalyst: Strongly acidic macroporous cation exchange resin (e.g., Amberlyst 15), ~5-10% by weight of phenol.
- Nitrogen gas supply
- Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser.

#### Procedure:

- Setup: Assemble the reaction apparatus under a nitrogen atmosphere to prevent oxidation.
- Charge Reactor: Add phenol and the acid catalyst to the reaction flask.
- Heating: Begin stirring and heat the mixture to 70-80 °C.
- Addition of Alkene: Add  $\alpha$ -methylstyrene dropwise via the dropping funnel over 2-3 hours. The reaction is exothermic; control the addition rate to maintain the temperature between 90-110 °C.
- Reaction: After the addition is complete, maintain the reaction mixture at 100-120 °C for an additional 2-4 hours to ensure complete conversion.
- Catalyst Removal: Cool the reaction mixture to ~70 °C. Since the product can be viscous or solid at lower temperatures, filtration must be performed while it is still hot to remove the solid resin catalyst.[\[2\]](#)
- Workup: The resulting crude product contains 2,4-dicumylphenol, unreacted materials, and byproducts like 4-cumylphenol. It is now ready for purification.

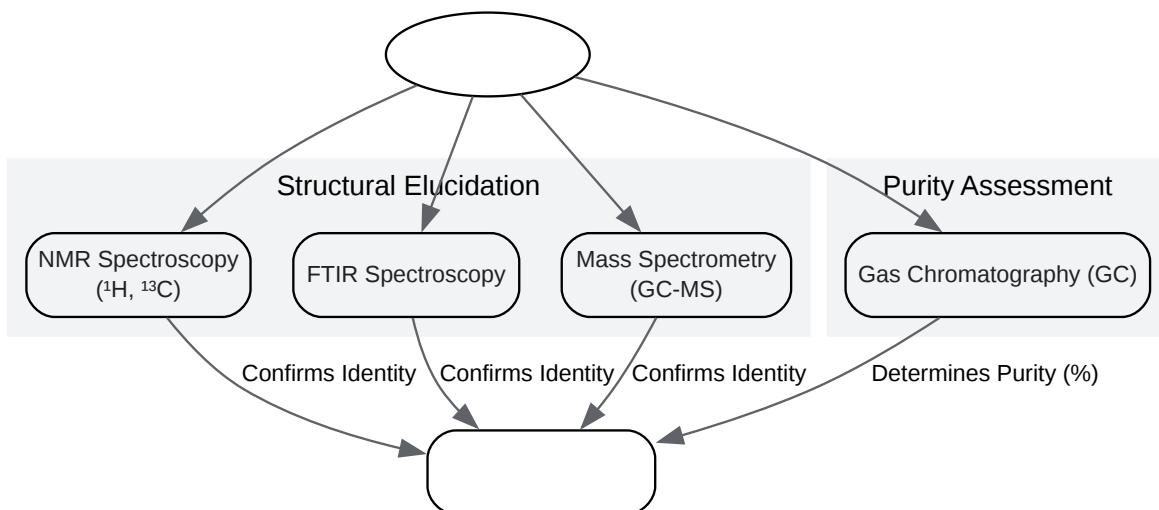
# Detailed Purification Protocol: Vacuum Distillation and Recrystallization

Purification is essential to achieve the high purity (>99%) required for most applications. A two-step process is often most effective.[11]

## Step 1: Vacuum Distillation

- Setup: Assemble a vacuum distillation apparatus.
- Charge Still: Transfer the hot-filtered crude product into the distillation flask.
- Distillation: Apply vacuum (e.g., 10-30 mmHg).
  - A first fraction containing unreacted phenol and  $\alpha$ -methylstyrene will distill at lower temperatures.
  - A second fraction, primarily 4-cumylphenol, will distill at an intermediate temperature (e.g., 80-220 °C at 30 mmHg).[2]
  - The main fraction containing 2,4-dicumylphenol will distill at a higher temperature (e.g., 225-260 °C at 30 mmHg).[2]
- Collection: Collect the main fraction. This product is significantly enriched but may require further purification.

## Step 2: Recrystallization


- Dissolution: Dissolve the distilled 2,4-dicumylphenol fraction in a minimal amount of hot solvent. A mixture of alcohols like methanol or ethanol is effective.[12]
- Cooling: Slowly cool the solution to induce crystallization. Cooling to 0-5 °C in an ice bath will maximize yield.
- Filtration: Collect the crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.

- Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid. A purity of >99% can be achieved with this method.[11]

## Analytical Characterization

Verifying the identity and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Fig. 2: Analytical Workflow for Product Validation



[Click to download full resolution via product page](#)

Caption: Analytical Workflow for Product Validation

## Spectroscopic Analysis Protocols

<sup>1</sup>H NMR Spectroscopy (in CDCl<sub>3</sub>):

- Protocol: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Expected Peaks:

- ~1.7 ppm (singlet, 12H): Four equivalent methyl groups (-C(CH<sub>3</sub>)<sub>2</sub>) from the two cumyl substituents.
- ~4.5-5.5 ppm (singlet, 1H): The phenolic hydroxyl proton (-OH). This peak is often broad and its position can vary with concentration.
- ~6.5-7.5 ppm (multiplet, 13H): A complex series of peaks corresponding to the 13 aromatic protons on the three phenyl rings.

#### FTIR Spectroscopy (ATR or KBr pellet):

- Protocol: Obtain a spectrum using either an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
- Expected Bands:
  - ~3500 cm<sup>-1</sup> (broad): O-H stretching of the phenolic hydroxyl group.
  - ~3100-3000 cm<sup>-1</sup>: Aromatic C-H stretching.
  - ~2970-2870 cm<sup>-1</sup>: Aliphatic C-H stretching from the methyl groups.
  - ~1600, 1500, 1450 cm<sup>-1</sup>: Aromatic C=C ring stretching vibrations.
  - ~1200 cm<sup>-1</sup>: C-O stretching of the phenol.

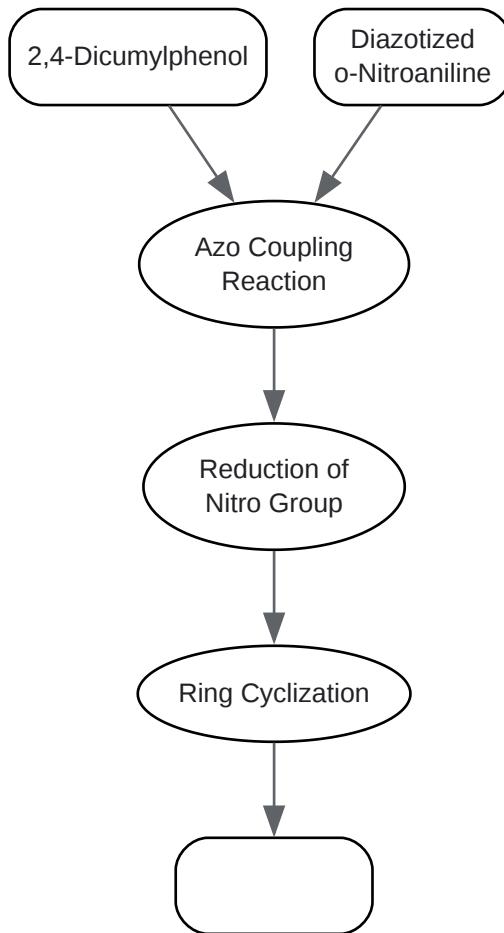
#### Mass Spectrometry (GC-MS):

- Protocol: Inject a dilute solution of the sample (e.g., in dichloromethane) into a GC-MS system. Use electron ionization (EI).
- Expected Ions:
  - Molecular Ion (M<sup>+</sup>): m/z = 330.
  - Key Fragment: A prominent peak at m/z = 315, corresponding to the loss of a methyl group ([M-15]<sup>+</sup>), which is a characteristic fragmentation pattern for molecules with tertiary butyl or cumyl groups.[5]

## Chromatographic Analysis Protocol (GC)

Gas chromatography is an excellent method for determining the purity of 2,4-dicumylphenol and quantifying any residual byproducts like 4-cumylphenol.[\[13\]](#)

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25  $\mu$ m).
- Carrier Gas: Helium, at a constant flow rate.
- Injector Temperature: 280 °C.
- Detector: Flame Ionization Detector (FID) at 300 °C.
- Oven Program:
  - Initial temperature: 150 °C, hold for 2 minutes.
  - Ramp: Increase to 280 °C at a rate of 15 °C/min.
  - Hold: Maintain at 280 °C for 10 minutes.
- Interpretation: Under these conditions, 4-cumylphenol will elute before the larger, higher-boiling 2,4-dicumylphenol. Purity is calculated from the relative peak areas.


## Core Applications and Mechanisms of Action

The utility of 2,4-dicumylphenol stems directly from its sterically hindered phenolic structure.

### Intermediate for UV Stabilizers

A primary application of 2,4-dicumylphenol is as a precursor for hydroxyphenyl-benzotriazole UV absorbers, which are widely used to protect polymers like polycarbonate and polyesters from photodegradation.[\[2\]](#)[\[4\]](#) The synthesis involves coupling 2,4-dicumylphenol with a diazotized o-nitroaniline, followed by reduction of the nitro group and cyclization to form the benzotriazole ring.

Fig. 3: Synthesis of Benzotriazole UV Absorbers

[Click to download full resolution via product page](#)

Caption: Synthesis of Benzotriazole UV Absorbers

The bulky cumyl groups enhance the compatibility of the final UV absorber with the polymer matrix and reduce its volatility, preventing it from leaching out over time.

## Antioxidant and Polymerization Inhibitor

The hindered phenolic hydroxyl group is an excellent radical scavenger. In the presence of auto-oxidative processes, which degrade polymers, the phenol can donate its hydrogen atom to a reactive peroxy radical (ROO<sup>•</sup>), neutralizing it and stopping the chain reaction.

### Mechanism:

- Initiation: A polymer chain (R-H) forms a radical (R<sup>•</sup>).

- Propagation:  $R\cdot + O_2 \rightarrow ROO\cdot$  (Peroxy radical)
- Inhibition:  $ROO\cdot + Ar-OH$  (2,4-Dicumylphenol)  $\rightarrow ROOH + Ar-O\cdot$

The resulting phenoxy radical ( $Ar-O\cdot$ ) is highly stabilized by resonance and by the steric hindrance from the adjacent cumyl groups. This steric shielding prevents the radical from initiating new oxidation chains, making 2,4-dicumylphenol an effective chain-breaking antioxidant.[10]

## Safety, Toxicology, and Environmental Profile

### Hazard Identification and Safe Handling

According to the Globally Harmonized System (GHS), 2,4-dicumylphenol presents specific hazards.

- Eye Irritation: Causes serious eye irritation (H319).[5]
- Aquatic Hazard: May cause long-lasting harmful effects to aquatic life (H413).[5]

Recommended Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[14]
- Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[14]
- Respiratory Protection: In case of dust formation or aerosols, use an approved particulate respirator.[14]
- Handling: Use in a well-ventilated area. Avoid release to the environment.[14]

## Toxicological Data

The toxicological database for 2,4-dicumylphenol is limited. Much of the available information is based on notifications to regulatory bodies and lacks detailed experimental reports.

| Endpoint              | Result                        | Source(s) |
|-----------------------|-------------------------------|-----------|
| Acute Oral Toxicity   | No data available             | [14]      |
| Acute Dermal Toxicity | No data available             | [14]      |
| Eye Irritation        | Causes serious eye irritation | [5]       |
| Carcinogenicity       | No data available             | -         |
| Mutagenicity          | No data available             | -         |

Given the data gaps, it is prudent to handle this chemical with the care afforded to substances of unknown chronic toxicity.

## Environmental Fate

- Persistence and Degradability: Detailed studies on the biodegradation of 2,4-dicumylphenol are not readily available in the public literature.[14] Its high LogP value suggests a strong tendency to adsorb to organic matter in soil and sediment.
- Bioaccumulation: The high LogP (6.85-7.2) indicates a potential for bioaccumulation in aquatic organisms.[3][5][7] The GHS classification of H413 (May cause long lasting harmful effects to aquatic life) supports this concern.[5] Therefore, releases into waterways should be strictly avoided.

## Conclusion

2,4-Dicumylphenol is a high-value chemical intermediate whose utility is fundamentally linked to its sterically hindered phenolic structure. Its synthesis via Friedel-Crafts alkylation, while straightforward in principle, requires careful control of conditions and catalysts to achieve high selectivity. Proper purification through vacuum distillation and recrystallization is critical for obtaining the high-purity material needed for its primary applications in the production of advanced UV absorbers and as a polymer antioxidant. While effective in its functional roles, its potential for eye irritation and long-term aquatic toxicity necessitates rigorous adherence to safety protocols and environmental stewardship. This guide provides the foundational knowledge for scientists and engineers to work with this versatile molecule effectively and responsibly.

## References

- 2,4-Dicumylphenol | CAS#:106060-52-0 | Chemsr. (2025).
- 2,4-dicumylphenol - ChemBK. (2024).
- 2,4-Dicumylphenol - Common Chemistry - CAS.org. (n.d.). Retrieved from CAS, a division of the American Chemical Society.
- CAS RN 27178-16-1 - Fisher Scientific. (n.d.).
- CAS 27178-16-1: diisodecyl adipate - CymitQuimica. (n.d.).
- 2,4 Di-Cumylphenol (DCP) - Dover Chemical Corporation. (n.d.).
- Diisodecyl adipate | CAS 27178-16-1 | SCBT. (n.d.).
- 2,4-Dicumylphenol | C24H26O | CID 76013 - PubChem. (n.d.).
- CN102336633B - Preparation method of 2,4-dicumyl phenol - Google Patents. (n.d.).
- 2,4-Dimethylphenol | C8H10O | CID 7771 - PubChem. (n.d.).
- 2772-45-4, 2,4-Dicumylphenol Formula - ECHEMI. (n.d.).
- Diisodecyl adipate technical grade 27178-16-1 - Sigma-Aldrich. (n.d.).
- DIISODECYL ADIPATE | 27178-16-1 - ChemicalBook. (2025).
- CN1884245A - Process for preparing 2,4-dicumyl phenol - Google Patents. (n.d.).
- The Versatility of 2,4-Dimethylphenol: A Key Organic Intermediate. (n.d.).
- 2,4-dimethylphenol - AERU - University of Hertfordshire. (n.d.).
- Ambient Water Quality Criteria for 2,4-dimethylphenol - EPA. (n.d.). Retrieved from U.S. Environmental Protection Agency.
- 2,4-Dicumylphenol SDS, 2772-45-4 Safety Data Sheets - ECHEMI. (2019).
- Update of Human Health Ambient Water Quality Criteria: 2,4-Dimethylphenol 105-67-9 - US EPA. (2015). Retrieved from U.S. Environmental Protection Agency.
- Provisional Peer Reviewed Toxicity Values for 2,4-Dimethylphenol - pprrtv. (2007). Retrieved from U.S. Environmental Protection Agency.
- Process for co-production of 4-cumylphenol and 2, 4-dicumylphenol - ResearchGate. (n.d.).
- A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms - Juniper Publishers. (2019).
- 2 4 0 Material Safety Data Sheet. (2005).
- 2,4 Di-Cumylphenol (DCP) - Dover Chemical ICC Industries - SpecialChem. (2022).
- 2772-45-4 2,4-dicumylphenol 2,4-dicumylphenol - CAS Database - ChemNet. (n.d.).
- CN100430407C - Preparation method of di-2,4-dicumylphenyl pentaerythritol diphosphite - Google Patents. (n.d.).
- CN102690174B - The method of 4-cumyl phenol and 2,4-dicumyl phenol is produced with phenolic tar - Google Patents. (n.d.).
- 2,4-Dimethylphenol(105-67-9) 13C NMR spectrum - ChemicalBook. (n.d.).
- Toxicology and Environmental Fate of 2,4-D - Tuftonboro NH. (2011).

- Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn *Macrobrachium rosenbergii* - PubMed. (n.d.).
- 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers - MDPI. (n.d.).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. static1.squarespace.com [static1.squarespace.com]
- 2. CN102336633B - Preparation method of 2,4-dicumyl phenol - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. specialchem.com [specialchem.com]
- 5. 2,4-Dicumylphenol | C<sub>24</sub>H<sub>26</sub>O | CID 76013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 2,4-Dicumylphenol | CAS#:106060-52-0 | Chemsoc [chemsoc.com]
- 8. chembk.com [chembk.com]
- 9. 2,4-dicumylphenol | 2772-45-4 [chemnet.com]
- 10. CN1884245A - Process for preparing 2,4-dicumyl phenol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CN102690174B - The method of 4-cumyl phenol and 2,4-dicumyl phenol is produced with phenolic tar - Google Patents [patents.google.com]
- 13. Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn *Macrobrachium rosenbergii* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]

- To cite this document: BenchChem. [2,4-dicumylphenol chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b160554#2-4-dicumylphenol-chemical-structure-and-properties\]](https://www.benchchem.com/product/b160554#2-4-dicumylphenol-chemical-structure-and-properties)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)